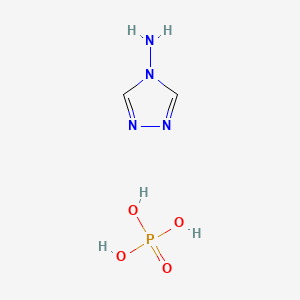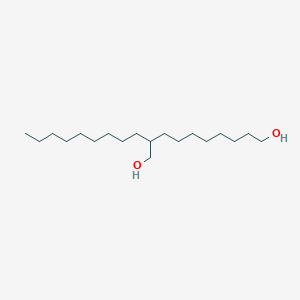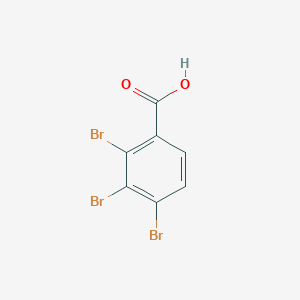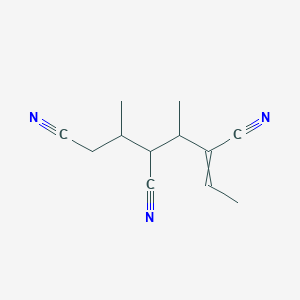
2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile is an organic compound characterized by its unique structure, which includes three nitrile groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of nitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines, often using reagents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces primary amines.
Scientific Research Applications
2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile involves its interaction with various molecular targets. The nitrile groups can act as electron-withdrawing groups, influencing the reactivity of the compound. This can lead to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
- 2,4-Dimethylhept-3-ene-1,3,5-tricarbonitrile
- 2,4-Dimethylhept-5-ene-1,3,4-tricarbonitrile
- 2,4-Dimethylhept-5-ene-1,3,6-tricarbonitrile
Comparison: 2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile is unique due to the specific positioning of its nitrile groups and the double bond. This structural arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
50870-57-0 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2,4-dimethylhept-5-ene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C12H15N3/c1-4-11(7-14)10(3)12(8-15)9(2)5-6-13/h4,9-10,12H,5H2,1-3H3 |
InChI Key |
MXQLYXUCEAQGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C#N)C(C)C(C#N)C(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


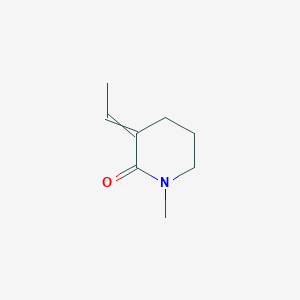
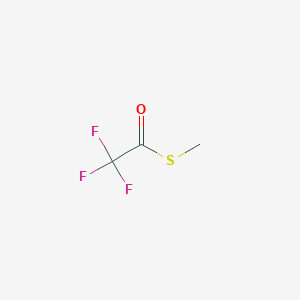
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
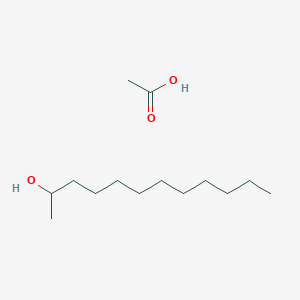
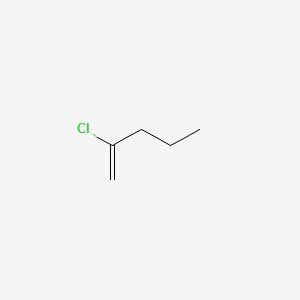
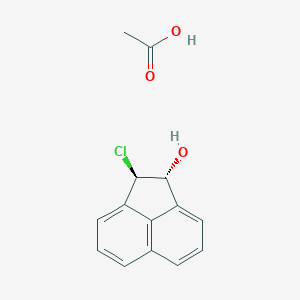
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)


